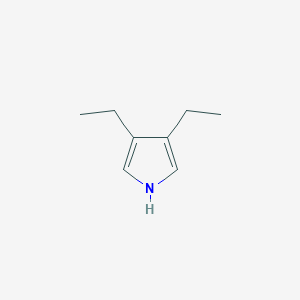

3,4-Diethylpyrrole

説明

Significance of Pyrrole and its Derivatives in Chemical Sciences

Pyrrole, a five-membered aromatic heterocyclic compound with the molecular formula C4H5N, serves as a cornerstone in the field of organic chemistry. numberanalytics.com Its unique structure, featuring a planar ring with four carbon atoms and one nitrogen atom, imparts it with electron-rich characteristics, making it highly reactive towards electrophiles. numberanalytics.combocsci.com This reactivity and versatility have established pyrrole and its derivatives as fundamental building blocks in a myriad of synthetic and biological processes. numberanalytics.combocsci.com

The significance of the pyrrole ring is underscored by its presence in a vast array of natural products that are crucial for life. numberanalytics.com These include porphyrins, which form the core of heme in hemoglobin for oxygen transport, and chlorophyll, which is essential for photosynthesis. numberanalytics.comasiaresearchnews.com Beyond these, pyrrole derivatives are found in bile pigments, vitamin B12, and various alkaloids. scitechnol.com

In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities. wisdomlib.org Researchers have successfully developed and are continuing to explore pyrrole-containing compounds with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgmdpi.comresearchgate.net Several commercially available drugs incorporate the pyrrole moiety, and many more are in clinical trials. mdpi.com The adaptability of the pyrrole structure allows for various substitutions, leading to a diverse range of biological effects and making it a valuable scaffold in drug discovery. mdpi.comontosight.ai

Furthermore, the applications of pyrrole derivatives extend into materials science and electronics. They are utilized in the creation of dyes, pigments, and agrochemicals. numberanalytics.com In modern technology, pyrrole-based materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ability of pyrrole to form conducting polymers, such as polypyrrole, has opened up avenues for its use in sensors and energy storage devices. bocsci.com The continuous exploration of pyrrole chemistry promises further advancements across these diverse scientific disciplines. scitechnol.commdpi.com

Overview of 3,4-Diethylpyrrole as a Substituted Pyrrole

This compound is a specific derivative of pyrrole where ethyl groups are attached to the third and fourth carbon atoms of the pyrrole ring. frontierspecialtychemicals.com It is a synthetic chemical compound primarily utilized as a building block in organic synthesis. frontierspecialtychemicals.comscbt.com Its key application lies in the synthesis of more complex molecules, particularly porphyrins and their analogues, which have significant roles in various chemical and biological systems. frontierspecialtychemicals.commedkoo.com The strategic placement of the ethyl groups on the pyrrole ring influences the properties and subsequent reactivity of the molecules synthesized from it.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 16200-52-5 frontierspecialtychemicals.com |

| Molecular Formula | C8H13N frontierspecialtychemicals.com |

| Molecular Weight | 123.2 g/mol frontierspecialtychemicals.com |

| Synonyms | 3,4-diethyl-1H-pyrrole, 3,4-Diethyl-pyrrol frontierspecialtychemicals.com |

| Primary Use | Synthetic building block for porphyrins and fine organic chemicals. frontierspecialtychemicals.commedkoo.com |

The structure of this compound makes it a valuable intermediate in the construction of macrocyclic compounds. For instance, it is a precursor in the synthesis of octaethylporphyrin, a symmetrically substituted porphyrin used in various studies. orgsyn.org The synthesis of such complex structures often relies on the controlled reaction of simpler pyrrole units like this compound.

Historical Context of Pyrrole Synthesis and its Evolution

The history of pyrrole chemistry began in 1834 when it was first identified by Runge in coal tar. rgmcet.edu.in The structure of this five-membered nitrogen-containing aromatic compound was later correctly determined by Baeyer in 1870. rgmcet.edu.in A significant milestone in pyrrole synthesis occurred in 1885 when Paal and Knorr independently reported efficient methods for creating pyrrole and its derivatives. rgmcet.edu.in Their work, which involved the condensation of 1,4-dicarbonyl compounds with primary amines, became known as the Paal-Knorr pyrrole synthesis and remains a fundamental method in organic chemistry. rgmcet.edu.in

Throughout the 20th century, research into the synthesis and reactivity of pyrroles continued to expand, driven in part by the recognition of the pyrrole ring's importance in natural products like heme and chlorophyll. asiaresearchnews.comscitechnol.comresearchgate.net This led to the development of other named reactions for pyrrole synthesis, including the Hantzsch and Knorr syntheses. researchgate.netslideshare.net The Hantzsch pyrrole synthesis involves the reaction of α-haloketones with β-ketoesters in the presence of ammonia or a primary amine. slideshare.net The Knorr synthesis, on the other hand, typically involves the condensation of an α-aminoketone with a compound containing an activated methylene group, such as a β-ketoester. researchgate.netslideshare.net

A significant advancement came with the Barton-Zard reaction, reported in 1985, which involves the base-catalyzed reaction of a nitroalkene with an isocyanoacetate to form a pyrrole-2-carboxylate. clockss.org This method proved to be highly versatile for preparing various pyrrole derivatives. clockss.org Another important development was the use of (p-Toluenesulfonylmethyl) isocyanide (TosMIC), also known as the van Leusen reagent, which reacts with various compounds to produce pyrroles. clockss.org

In recent years, the evolution of pyrrole synthesis has been marked by efforts to develop more efficient, and versatile methodologies. researchgate.net This includes the use of organometallic catalysts, solid-phase synthesis techniques, and multi-component reactions (MCRs) to improve yields and expand the scope of accessible pyrrole structures. researchgate.net For example, a detailed preparation of ethyl this compound-2-carboxylate, a key precursor for various macrocycles, has been described using a one-pot DBU catalyzed Henry reaction followed by an adapted Magnus-Schöllkopf-Barton-Zard cyclization. researchgate.net These modern approaches continue to enhance the ability of chemists to construct complex pyrrole-containing molecules for a wide range of applications. researchgate.net

Research Landscape and Future Perspectives for Pyrrole Chemistry

The current research landscape in pyrrole chemistry is vibrant and multifaceted, with a strong focus on developing novel synthetic methodologies and expanding the applications of pyrrole-containing compounds. researchgate.netresearchgate.net A significant area of investigation is the creation of new antibacterial agents due to the growing challenge of antibiotic resistance. mdpi.comnih.gov Researchers are actively designing and synthesizing novel pyrrole derivatives and exploring their structure-activity relationships to optimize their efficacy against various bacterial strains. mdpi.comnih.gov Nature serves as a key source of inspiration, with many studies aiming to create synthetic analogues of naturally occurring bioactive pyrroles. mdpi.comnih.gov

In the field of materials science, the focus is on harnessing the unique electronic properties of pyrrole-based molecules. numberanalytics.com Scientists are designing and fabricating new synthetic tetrapyrrole macrocycles for use as catalysts, photosensitizers, and components in optoelectronic devices. asiaresearchnews.com A recent breakthrough was the synthesis of a tripyrrolic macrocycle, a feat that had long eluded chemists, which opens up possibilities for developing new compounds with unique properties. asiaresearchnews.com The ability to control the size and shape of these macrocycles is a key area of future development.

The future of pyrrole chemistry is geared towards the creation of highly functionalized and complex molecules with tailored properties. researchgate.net There is a continuous drive to develop more efficient and sustainable synthetic routes, including the use of green chemistry principles. rgmcet.edu.in The development of enantiopure pyrroles through novel synthetic methodologies is another critical area of focus, given their importance in pharmaceuticals. researchgate.net The versatility of the pyrrole ring ensures that it will remain a central component in the development of new drugs, materials, and other technologically important compounds. scitechnol.comresearchgate.net The ongoing exploration of pyrrole chemistry is expected to lead to the discovery of new blockbuster commercial products and significant scientific advancements. scitechnol.com

特性

IUPAC Name |

3,4-diethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYRJQYUMXCUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447934 | |

| Record name | 3,4-DIETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-52-5 | |

| Record name | 3,4-DIETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16200-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4-diethylpyrrole and Its Derivatives

Classic Pyrrole Synthesis Approaches and their Adaptations for 3,4-Diethylpyrrole

Traditional methods for constructing the pyrrole ring remain fundamental in organic synthesis. Their adaptation for preparing this compound often involves the use of specifically substituted precursors to ensure the desired arrangement of the ethyl groups.

The Paal-Knorr synthesis is a straightforward and widely used method for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To produce this compound, the required precursor is 3,4-diethyl-2,5-hexanedione. This dicarbonyl compound is typically reacted with an ammonia source, such as ammonium carbonate or ammonia in a suitable solvent, under heating. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

The Knorr pyrrole synthesis is another cornerstone method, traditionally involving the condensation of an α-amino ketone with a β-ketoester. For the synthesis of this compound derivatives, a common strategy involves the reaction of diethyl 3-oxoadipate with an aminating agent.

A significant adaptation of this method for producing a precursor to this compound involves the self-condensation of ethyl 3-amino-2-butenoate. However, a more direct and relevant application is the synthesis of 3,4-diethyl-2,5-dicarbethoxypyrrole. This is achieved by the reductive dimerization of ethyl 2-nitroso-3-oxopentanoate in the presence of a reducing agent like zinc dust in acetic acid. The resulting symmetrically substituted pyrrole can then be subjected to decarboxylation to potentially yield this compound, although this final step can be harsh and may lead to reduced yields.

The Hantzsch pyrrole synthesis involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. To generate a this compound derivative using this method, the reactants must be carefully chosen. For instance, the reaction of ethyl 2-chloroacetoacetate with ethyl 3-aminocrotonate (or its equivalent) could theoretically be adapted.

However, a more practical approach for a 3,4-diethyl substituted pyrrole would involve starting with precursors already containing the ethyl groups. For example, reacting 3-chloro-4-hexanone with an appropriate β-ketoester and an ammonia source. The complexity and availability of the starting materials make the Hantzsch synthesis a less common choice for simple this compound compared to other methods, but it remains a viable route for more complex, substituted analogues.

The Barton-Zard reaction is a powerful and convergent method for synthesizing pyrroles from the reaction of a nitroalkene and an isocyanoacetate ester in the presence of a non-nucleophilic base. This method is particularly well-suited for preparing pyrroles with various substitution patterns, including this compound.

A specific application of the Barton-Zard reaction for a this compound precursor involves the use of a nitroalkene equivalent and ethyl isocyanoacetate. While 4-acetoxy-3-nitrohexane is not the direct nitroalkene, it serves as a stable precursor to 3-nitro-3-hexene. In the presence of a base, the acetate group is eliminated, generating the required nitroalkene in situ.

This reactive nitroalkene then undergoes a Michael addition with the carbanion of ethyl isocyanoacetate. The resulting intermediate cyclizes, followed by the elimination of the nitro group and subsequent tautomerization to form the aromatic pyrrole ring. This pathway leads to the formation of ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, a direct precursor to this compound.

The efficiency of the Barton-Zard reaction is highly dependent on the choice of base and reaction conditions. The base's primary role is to deprotonate the ethyl isocyanoacetate without causing its polymerization or reacting with the nitroalkene in an undesired manner.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This is a strong, non-nucleophilic organic base commonly used in the Barton-Zard reaction. It effectively promotes the formation of the isocyanoacetate anion, facilitating the initial Michael addition. Its use often leads to good yields under mild conditions.

K2CO3 (Potassium Carbonate): An inorganic base that can also be employed, often in a polar aprotic solvent like DMF or DMSO. While generally less reactive than DBU, it can be a suitable and cost-effective alternative for certain substrates.

BF3.OEt2 (Boron Trifluoride Etherate): This Lewis acid is not a base but can be used as an additive or catalyst in modified Barton-Zard procedures. It can activate the nitroalkene towards Michael addition, potentially improving reaction rates and yields, especially with less reactive substrates. However, its use requires careful control to avoid side reactions.

The choice among these catalysts depends on the specific reactivity of the substrates and the desired reaction outcome. For the synthesis of ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, DBU is often the base of choice for its efficiency and mild reaction profile.

The following table summarizes the key aspects of these synthetic approaches for this compound and its derivatives.

| Synthesis Method | Key Precursors | Typical Reagents/Conditions | Product |

| Paal-Knorr Synthesis | 3,4-Diethyl-2,5-hexanedione, Ammonia Source | Heat, Ammonium Carbonate | This compound |

| Knorr Pyrrole Synthesis | Ethyl 2-nitroso-3-oxopentanoate | Zinc, Acetic Acid | Diethyl this compound-2,5-dicarboxylate |

| Hantzsch Pyrrole Synthesis | 3-Chloro-4-hexanone, β-Ketoester, Ammonia | Base | Substituted this compound derivative |

| Barton-Zard Reaction | 3-Nitro-3-hexene (from precursor), Ethyl isocyanoacetate | DBU or K2CO3 | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate |

Application of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson synthesis is a powerful method for preparing 3,4-disubstituted pyrroles. tandfonline.comresearchgate.net This reaction involves the acid-catalyzed thermal rearrangement of ketone or aldehyde azines. rsc.org The general sequence commences with the formation of a symmetric azine from an aldehyde, which is then acylated. This is followed by a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to yield the N-acyl-3,4-disubstituted pyrrole. nih.govacs.org A subsequent hydrolysis step can then furnish the free N-H pyrrole. nih.gov While effective, traditional Piloty-Robinson conditions often require high temperatures and long reaction times, which can lead to lower yields. nih.gov

To address the limitations of classical Piloty-Robinson synthesis, microwave-assisted techniques have been developed. nih.govacs.orgnih.gov The application of microwave irradiation significantly reduces reaction times, often from days to minutes, and can lead to improved yields of N-acyl-3,4-disubstituted pyrroles. nih.govnih.govresearchgate.net For instance, the synthesis of N-benzoyl-3,4-diethylpyrrole from the corresponding azine can be achieved in 30-60 minutes at 180°C using microwave heating. tandfonline.comacs.org This rapid and efficient protocol makes the Piloty-Robinson synthesis a more practical and cost-effective route to symmetrically 3,4-disubstituted pyrroles. nih.govacs.org

| Starting Materials | Product | Conditions | Yield (%) | Reference |

| Butyraldehyde azine, Benzoyl chloride | N-Benzoyl-3,4-diethylpyrrole | Microwave, 180°C, 30 min | 55 | acs.org |

| Pentanal azine, Benzoyl chloride | N-Benzoyl-3,4-dipropylpyrrole | Microwave, 180°C, 30 min | 52 | acs.org |

Van Leusen Synthesis

The Van Leusen reaction provides a versatile route to various substituted pyrroles, including 3,4-disubstituted derivatives. nih.govmdpi.com This method is based on the [3+2] cycloaddition of a p-tolylsulfonylmethyl isocyanide (TosMIC) with an activated alkene (a Michael acceptor) in the presence of a base. nih.govrsc.org The reaction of TosMIC with α,β-unsaturated ketones, esters, or nitriles leads to the formation of 3-acyl, 3-carboxy, or 3-cyano pyrroles, respectively. rsc.org For the synthesis of 3,4-disubstituted pyrroles, a one-pot procedure involving the in situ formation of chalcones from aromatic aldehydes and enolizable ketones, followed by their reaction with TosMIC, has been developed. rsc.orgrsc.org This approach benefits from the precipitation of the pyrrole product from the reaction medium, simplifying purification. rsc.org The use of lithium hydroxide monohydrate in ethanol has been shown to be an effective and mild reagent system for this transformation. rsc.orgrsc.org

| Aldehyde | Ketone | Product | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | 3-Benzoyl-4-phenylpyrrole | 85 | rsc.org |

| 4-Chlorobenzaldehyde | Acetophenone | 3-Benzoyl-4-(4-chlorophenyl)pyrrole | 82 | rsc.org |

| Thiophene-2-carboxaldehyde | Acetophenone | 3-Benzoyl-4-(thiophen-2-yl)pyrrole | 80 | rsc.org |

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a widely used method for preparing N-substituted pyrroles. researchgate.netarkat-usa.orgbeilstein-journals.org The reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran or 2,5-diethoxytetrahydrofuran, which serves as a four-carbon source. researchgate.netarkat-usa.org Traditionally, the reaction is carried out in refluxing acetic acid. arkat-usa.org However, for less nucleophilic amines, acidic promoters may be required. arkat-usa.org Greener protocols have been developed, including microwave-assisted syntheses in acetic acid or water without additional catalysts, and the use of various Lewis acid catalysts to improve efficiency and broaden the substrate scope. arkat-usa.orgbeilstein-journals.orgnih.gov This method is particularly useful for introducing a wide variety of substituents on the pyrrole nitrogen.

Contemporary and Advanced Synthetic Strategies for this compound

Modern organic synthesis has seen the emergence of powerful metal-catalyzed and transition metal-free strategies for the construction of the pyrrole ring, offering high efficiency, regioselectivity, and functional group tolerance.

Metal-Catalyzed and Transition Metal-Free Approaches

A diverse range of metals have been employed to catalyze the formation of pyrroles, alongside innovative metal-free methodologies. researchgate.net These contemporary strategies often provide access to complex pyrrole structures that are challenging to obtain through classical methods. Transition metal-free approaches, such as those utilizing base-catalyzed cascade reactions, offer an environmentally benign alternative for the synthesis of polysubstituted pyrroles. rsc.org

Gold (Au): Gold catalysis has emerged as a mild and efficient tool for pyrrole synthesis. organic-chemistry.orgorganic-chemistry.org Gold(I) catalysts can promote cascade reactions, such as the formal (3+2) annulation of two components, proceeding via an autotandem catalysis mechanism. acs.orgorganic-chemistry.org This involves the initial formation of a gold-acetylide, followed by a 5-endo-dig cyclization and aromatization to furnish the substituted pyrrole. acs.org Gold catalysts have also been utilized in the cycloisomerization of allenes to produce pyrrole precursors for functional materials like BODIPY dyes. rsc.org

Palladium (Pd): Palladium catalysis offers several routes to pyrroles. organic-chemistry.org Pd(II)-catalyzed oxidative approaches can construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org Another strategy involves the palladium-catalyzed cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes. oup.com Furthermore, palladium catalysis enables the synthesis of N-vinyl pyrroles through the stereospecific coupling of vinyl triflates with pyrroles and indoles. nih.gov More recently, a Pd-catalyzed triple C(sp2)–H activation of enaminones and alkenes has been developed for the synthesis of NH-free pyrroles, a process that intriguingly evolves hydrogen gas. acs.org

Copper (Cu): Copper-catalyzed reactions provide a convenient and general approach for synthesizing polysubstituted pyrroles. organic-chemistry.org One method involves a copper(I)-catalyzed Ullmann-type reaction, coupling amines with γ-bromo-γ,δ-unsaturated ketones. organic-chemistry.org Another powerful strategy is the copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides, which allows for the expedient synthesis of pharmacologically relevant polysubstituted pyrroles under mild conditions. acs.org Copper catalysts are also effective in the cycloisomerization of cyclopropenylimines to regioselectively construct pyrroles with various substitution patterns, including fully substituted ones. acs.org

Rhodium (Rh): Rhodium catalysts have proven to be highly effective for the synthesis of polysubstituted pyrroles. organic-chemistry.org Rhodium(III)-catalyzed reactions of allylamines with alkenes, proceeding through a chelation-assisted C-H bond activation and N-annulation, generate pyrrole derivatives. nih.govacs.org Another elegant approach is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, which provides a regioselective route to mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Furthermore, rhodium catalysis enables the one-pot synthesis of polysubstituted pyrroles via the N-alkenylation of ketimines. rsc.org

Ruthenium (Ru): Ruthenium-catalyzed reactions have furnished general and highly regioselective methods for pyrrole synthesis. organic-chemistry.orgnih.gov A notable example is the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which demonstrates high atom efficiency and a broad substrate scope. organic-chemistry.orgnih.gov Ruthenium catalysts also facilitate the oxidative annulation of enamides with alkynes via C(sp2)–H/N–H bond cleavage to afford N-acetyl substituted or N-unsubstituted pyrroles. acs.org Additionally, a ruthenium-catalyzed nitrogen-transfer [2+2+1] cycloaddition of α,ω-diynes using sulfoximines as nitrene surrogates has been developed for the synthesis of diverse fused pyrroles. d-nb.inforesearchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Gold (Au) | Cascade Annulation | Terminal Alkynes, Acetals | Substituted Pyrroles | acs.orgorganic-chemistry.org |

| Palladium (Pd) | Oxidative Annulation | Enaminones, Alkenes | NH-free Pyrroles | acs.org |

| Copper (Cu) | [3+1+1] Cycloaddition | Nitrones, Isocyanides | Polysubstituted Pyrroles | acs.org |

| Rhodium (Rh) | Transannulation | N-sulfonyl-1,2,3-triazoles, Vinyl ethers | Substituted Pyrroles | organic-chemistry.org |

| Ruthenium (Ru) | Three-component Reaction | Ketones, Amines, Diols | Substituted Pyrroles | organic-chemistry.orgnih.gov |

Aza-Wittig reactions

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds, which is particularly useful in the synthesis of nitrogen-containing heterocycles. wikipedia.orgmdpi.com The reaction involves the interaction of a carbonyl group with an iminophosphorane (an aza-ylide), a reagent that can be generated in situ from an organic azide and a phosphine. wikipedia.orgmdpi.com Its intramolecular variant is a key strategy for constructing cyclic compounds. wikipedia.orgehu.esehu.es

This methodology has been successfully employed to create a wide array of heterocyclic systems, from simple monocyclic rings to complex polycyclic structures. ehu.es For instance, the intramolecular aza-Wittig reaction is a valuable tool for building six- and seven-membered heterocyclic rings. ehu.es While direct synthesis of this compound using this method is not extensively documented in dedicated studies, the reaction's principles are applicable. A hypothetical intramolecular aza-Wittig approach to a this compound derivative would involve a suitably functionalized acyclic precursor containing both a carbonyl group and an azide. The in-situ formation of the iminophosphorane would trigger cyclization to form the pyrrole ring. The reaction's utility in creating substituted pyrroles makes it a relevant strategy for generating derivatives of this compound. researchgate.net

Photo- and Electro-chemical Synthesis

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods to promote reactions under mild and sustainable conditions. These techniques offer alternative energy inputs to traditional thermal methods, often leading to unique reactivity and selectivity.

Electrochemical Synthesis: The electrochemical oxidation of this compound has been shown to produce macrocyclic compounds known as cyclo[n]pyrroles. researchgate.net When electrolyses were conducted with this compound as the starting material, both cyclo lookchem.compyrrole and cyclo pyrrole were isolated. researchgate.net This oxidative coupling method provides a direct route to these larger ring systems. The efficiency of such reactions can be highly dependent on the electrolyte used, suggesting that anions may play a templating role in the cyclization process. researchgate.net

Photochemical Synthesis: Photochemical reactions represent another green approach to pyrrole synthesis. For example, photochemical alkene isomerization has been used to synthesize polysubstituted pyrroles under neutral conditions. researchgate.net Another relevant method is the photochemical ring closure of seco-systems, which has been a key step in the rational synthesis of isobacteriochlorins and chlorins, complex hydroporphyrins derived from pyrroles. nih.gov Diethyl pyrrole-2,5-dicarboxylate has also been used as a precursor in the photochemical synthesis of tricyclic aziridines. mdpi.com These examples highlight the potential of light-induced reactions to construct or modify pyrrole-based structures.

Skeletal Recasting Strategy for Pyrrole Editing

A novel and powerful approach for the diversification of pyrrole structures is the "skeletal recasting" strategy. This molecular editing technique transforms simple pyrroles into more complex, fully substituted pyrroles through a one-pot reaction sequence. The process involves a dearomative deconstruction of the initial pyrrole ring, followed by a rearomative reconstruction to form a new, more highly functionalized pyrrole.

This method utilizes the 1,3-dipolar properties of azoalkenes, which act as "molecular perturbators." researchgate.net The azoalkene triggers the deconstruction of the starting pyrrole via dearomatization and then participates in the reconstruction of a new pyrrole ring through rearomatization. This strategy provides access to synthetically challenging tetra-substituted pyrroles that are difficult to obtain through traditional methods. While this is a general strategy for pyrrole functionalization, it holds significant potential for creating novel derivatives of this compound by introducing a variety of substituents onto the pyrrole core.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, particularly unsaturated rings. wikipedia.org This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction forward. wikipedia.org

RCM has been effectively used to synthesize a variety of nitrogen-containing heterocycles. wikipedia.org For instance, N-sulfonyl- and N-acylpyrroles can be synthesized via the RCM of diallylamines, followed by an in-situ oxidative aromatization. A key application relevant to pyrrole synthesis is the formation of 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable precursors for pyrrole derivatives. rsc.org The use of continuous flow processing for this RCM reaction has been shown to be highly efficient, allowing for rapid synthesis and scale-up using green solvents like dimethyl carbonate. rsc.org This methodology could be adapted to synthesize derivatives of this compound by starting with appropriately substituted diallylamine precursors. The RCM reaction would first form a dihydropyrrole ring, which could then be aromatized to the corresponding pyrrole.

| Catalyst Type | Substrate Example | Product Type | Key Advantage |

| Grubbs' Catalysts (Ru-based) | Diallylamines | N-acyl/sulfonyl-pyrroles | Direct route to N-substituted pyrroles. |

| Grubbs' Catalysts (Ru-based) | Diene precursors | 2,5-Dihydro-1H-pyrrole-3-carboxylates | Efficient synthesis of pyrrole precursors, adaptable to green continuous flow methods. rsc.org |

Solvent-free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes to pyrroles. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. researchgate.netwalisongo.ac.id

Solvent-free Synthesis: Reactions conducted without a solvent can offer considerable advantages, including higher productivity, reduced waste, and improved safety. researchgate.net A solvent-free, multistep process has been developed for the synthesis of diketopyrrolo[3,4-c]pyrrole (DPP) pigments. researchgate.net This approach not only reduces environmental impact but can also lead to fewer by-products compared to solvent-based syntheses. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation to supply energy for chemical reactions can dramatically reduce reaction times and improve yields. The Piloty-Robinson pyrrole synthesis, which produces 3,4-disubstituted pyrroles from hydrazine and an aldehyde, has been successfully adapted to microwave conditions. nih.gov This method allows for the rapid, solvent-optional synthesis of N-acyl 3,4-disubstituted pyrroles, which can then be easily hydrolyzed to the free N-H pyrroles, such as this compound. nih.gov

| Green Methodology | Specific Reaction | Starting Materials | Product | Key Features |

| Solvent-free | Multistep synthesis | Nitriles, Esters | Diketopyrrolo[3,4-c]pyrrole | Environmentally friendly, cost-effective, reduced by-products. researchgate.net |

| Microwave-Assisted | Piloty-Robinson | Hydrazine, Butyraldehyde | N-Benzoyl-3,4-diethylpyrrole | Rapid reaction (15-20 min), moderate to good yields, solvent-optional. nih.gov |

Synthesis of Key Intermediates for this compound

The synthesis of complex pyrrole-containing molecules, such as porphyrins, often relies on the preparation of versatile pyrrole building blocks. researchgate.netfrontierspecialtychemicals.com One of the most important intermediates is ethyl this compound-2-carboxylate. researchgate.netorgsyn.org

Preparation of Ethyl this compound-2-carboxylate

A highly efficient and widely used method for synthesizing 3,4-disubstituted pyrrole-2-esters is the Barton-Zard pyrrole synthesis. orgsyn.orgclockss.org This reaction involves the condensation of a nitroalkene or a derivative with an α-isocyanoacetate in the presence of a base. lookchem.com

An optimized, one-pot procedure for the decagram-scale synthesis of ethyl this compound-2-carboxylate has been reported. researchgate.net This process begins with the reaction between 1-nitropropane and propionaldehyde, followed by acetylation to yield 4-acetoxy-3-nitrohexane. This intermediate is then reacted with ethyl isocyanoacetate in the presence of the non-ionic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the target pyrrole ester. researchgate.netorgsyn.org This three-step preparation requires only one formal purification and provides the product in high yield and purity. researchgate.net An alternative procedure involves the direct reaction of ethyl isocyanoacetate with 3-nitro-3-hexene, which can also produce the desired pyrrole in good yield. orgsyn.org

The resulting ethyl this compound-2-carboxylate is a crucial precursor. The ester group at the C2 position can be readily removed via saponification (hydrolysis with a base like sodium hydroxide) followed by decarboxylation at high temperature, yielding the parent this compound. orgsyn.org This two-step sequence provides access to the α-unsubstituted pyrrole, which is a fundamental component for the synthesis of octaethylporphyrin and other important macrocycles. orgsyn.org

| Reaction | Starting Materials | Base | Solvent | Yield | Reference |

| Barton-Zard (One-Pot) | 4-acetoxy-3-nitrohexane, Ethyl isocyanoacetate | DBU | THF / Isopropyl Alcohol | ~95% (crude) | orgsyn.org |

| Barton-Zard (One-Pot, Optimized) | 1-nitropropane, Propionaldehyde, Acetic Anhydride, Ethyl isocyanoacetate | DBU | Not specified | 86% (purified) | researchgate.net |

| Barton-Zard (Alternative) | 3-nitro-3-hexene, Ethyl isocyanoacetate | DBU | Not specified | 86% | orgsyn.org |

| Saponification/Decarboxylation | Ethyl this compound-2-carboxylate | NaOH | Ethylene Glycol | 38-40% | orgsyn.org |

Synthesis of 4-Acetoxy-3-nitrohexane

A key intermediate in the synthesis of this compound is 4-acetoxy-3-nitrohexane. Its preparation is typically achieved through a two-step process starting from readily available precursors.

The first step is a Henry reaction, a classic carbon-carbon bond-forming reaction. It involves the base-catalyzed condensation of propionaldehyde with 1-nitropropane. orgsyn.org In a typical procedure, propionaldehyde and 1-nitropropane are reacted in the presence of a catalyst like potassium fluoride or ammonium acetate. orgsyn.org This reaction forms the β-nitro alcohol intermediate, 4-nitro-3-hexanol. orgsyn.org This initial step has been reported to achieve a yield of approximately 65%. orgsyn.orgorgsyn.org

The subsequent step involves the acetylation of the newly formed hydroxyl group. The 4-nitro-3-hexanol is treated with acetic anhydride, typically with a catalytic amount of concentrated sulfuric acid, to yield 4-acetoxy-3-nitrohexane. orgsyn.orgorgsyn.org This esterification step is highly efficient, with reported yields around 90%. orgsyn.orgorgsyn.org The final product is a colorless liquid that serves as a stable and versatile precursor for pyrrole synthesis. lookchem.com

Comparative Analysis of Synthetic Routes to this compound

The synthesis of 3,4-disubstituted pyrroles like this compound has historically presented challenges, as classical methods such as the Knorr, Paal-Knorr, or Hantzsch syntheses are often better suited for other substitution patterns. orgsyn.orgresearchgate.net Direct electrophilic substitution on the pyrrole ring is also problematic as it preferentially occurs at the α-positions (2 and 5). researchgate.net A significant advancement in this area is the Barton-Zard pyrrole synthesis, which provides a flexible and direct route to β-substituted pyrroles. orgsyn.orgresearchgate.net

The Barton-Zard method, in this context, involves the reaction of 4-acetoxy-3-nitrohexane with an isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base. orgsyn.orgorgsyn.org The base, often 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the in-situ formation of a nitroalkene from 4-acetoxy-3-nitrohexane. orgsyn.orgorgsyn.org This is followed by a Michael addition of the isocyanoacetate and subsequent cyclization and aromatization to form the pyrrole ring, specifically yielding ethyl this compound-2-carboxylate. orgsyn.orgresearchgate.net The final step to obtain this compound is the saponification and decarboxylation of this ester. orgsyn.org

Yield, Purity, and Scalability Considerations

The choice of a synthetic route is heavily influenced by its performance in terms of yield, the purity of the final product, and its feasibility for large-scale production. The Barton-Zard methodology and its modern adaptations have shown significant improvements over traditional routes.

| Method | Key Intermediate/Product | Reported Yield (%) | Purity (%) | Scalability Notes |

| Classic Barton-Zard | This compound | 38-40% | Not specified | Can be scaled, but may require large solvent volumes. orgsyn.org |

| Modified One-Pot Barton-Zard | Ethyl this compound-2-carboxylate | 86% | >99% | Demonstrated on a decagram (multi-gram) scale with a single purification step. researchgate.net |

| Traditional Knorr Synthesis | Porphyrin Precursors | ~40% (for intermediates) | Not specified | Generally considered labor-intensive and less efficient for this substitution pattern. orgsyn.org |

| Vilsmeier-Haack Formylation | 3,4-Diethyl-1H-pyrrole-2,5-dicarbaldehyde | 60-75% | 95-98% | A scalable method for derivatization, not direct synthesis of the parent pyrrole. |

This table presents data compiled from various synthetic procedures for comparative purposes.

Recent optimized protocols for the Barton-Zard synthesis of the intermediate ethyl this compound-2-carboxylate report yields as high as 86% with purities exceeding 99%, demonstrating its robustness and suitability for producing high-quality material on a significant scale. researchgate.net In contrast, the original multi-step procedure to obtain the final, decarboxylated this compound has a more modest yield of around 38-40%. orgsyn.org

Advantages and Limitations of Specific Methods

| Method | Advantages | Limitations |

| Barton-Zard Synthesis | - Flexible for various β-substituents. orgsyn.org- Provides α-unsubstituted pyrroles directly. orgsyn.org- Circumvents issues of classical methods. orgsyn.org- Adaptable to one-pot procedures, enhancing efficiency. researchgate.net | - Original procedures can be multi-step.- Often uses strong, sometimes expensive, bases like DBU. orgsyn.orgscientific.net- The final decarboxylation step can lower the overall yield. orgsyn.org |

| Traditional Methods (e.g., Knorr) | - Historically established and well-documented for general pyrrole synthesis. | - Often inefficient and labor-intensive for 3,4-disubstituted pyrroles. orgsyn.org- Poor regioselectivity can be an issue. whiterose.ac.uk- May require harsh reaction conditions. |

| Modified Barton-Zard (K₂CO₃/Ethanol) | - Uses cheaper, more common reagents (K₂CO₃ instead of DBU). scientific.net- Employs a more environmentally benign solvent (ethanol vs. THF). scientific.net | - Yield and efficiency might differ from the DBU-catalyzed route; specific comparative data is limited. |

This table provides a qualitative comparison of different synthetic approaches.

The primary advantage of the Barton-Zard approach is its convergent and flexible nature, making it the modern method of choice for accessing 3,4-dialkylpyrroles. researchgate.net Its main limitation has been the cost and handling of the DBU base, though recent modifications have successfully addressed this by substituting it with potassium carbonate. scientific.net Traditional methods, while foundational in organic chemistry, are largely superseded for this specific target due to their lower efficiency and lack of regiochemical control. orgsyn.orgresearchgate.net

Material Efficiency Metrics in this compound Synthesis

Green chemistry principles provide quantitative measures to assess the environmental footprint of a chemical process. Metrics like Atom Economy (AE) and E-Factor (Environmental Factor) are crucial for evaluating the material efficiency of a synthetic route.

Atom Economy (AE) measures the proportion of reactant atoms that are incorporated into the desired product. The theoretical maximum is 100%. The E-Factor is the ratio of the mass of waste generated to the mass of the product. A lower E-Factor signifies a greener process.

An analysis of the synthesis of this compound as described in Organic Syntheses provides a clear example of how material efficiency can vary significantly between different steps of a reaction sequence. walisongo.ac.id

| Reaction Step | Description | Atom Economy (AE) | Notes |

| Step 1 | Propionaldehyde + 1-Nitropropane → 4-Nitro-3-hexanol | 100% | This is an addition reaction, so all atoms from the reactants are incorporated into the product. walisongo.ac.id |

| Step 2 | 4-Nitro-3-hexanol + Acetic Anhydride → 4-Acetoxy-3-nitrohexane | Low (not specified) | This step generates acetic acid as a byproduct, reducing the atom economy. |

| Step 3 (Convergent) | 4-Acetoxy-3-nitrohexane + Ethyl Isocyanoacetate → this compound | 19% | This step has a very low atom economy due to the elimination of multiple groups and the use of reagents that do not end up in the final product. walisongo.ac.id |

This table highlights the material efficiency for key steps in the synthesis of this compound based on a published green metrics analysis. walisongo.ac.id

The analysis reveals a stark contrast in efficiency across the synthetic pathway. The initial Henry reaction is perfectly atom-economical. walisongo.ac.id However, the crucial convergent cyclization step that forms the pyrrole ring has a very low AE of only 19%, indicating that a large portion of the reactant mass is converted into waste. walisongo.ac.id This highlights a significant area for improvement, encouraging the development of new catalytic cycles or reaction pathways that minimize waste and maximize the incorporation of starting materials into the final structure.

Chemical Reactivity and Functionalization of 3,4-diethylpyrrole

Electrophilic Aromatic Substitution Reactions of 3,4-Diethylpyrrole

This compound, an electron-rich heterocyclic compound, readily undergoes electrophilic aromatic substitution. The ethyl groups at the β-positions (C3 and C4) are electron-donating, which further activates the pyrrole ring towards electrophilic attack. This substitution occurs preferentially at the α-positions (C2 and C5) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the β-positions. msu.edu

A key and widely utilized electrophilic substitution reaction is the Vilsmeier-Haack formylation . This reaction introduces one or two formyl (–CHO) groups onto the pyrrole ring. Typically, this compound is treated with the Vilsmeier reagent, generated from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. The reaction is highly selective for the α-positions. The mechanism involves the electrophilic attack of the chloroiminium ion on the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.

Another important electrophilic substitution is halogenation . For instance, regioselective chlorination of certain pyrrole derivatives can be achieved using sulfuryl chloride (SO₂Cl₂). rsc.org While direct halogenation of this compound can lead to multiple products, specific conditions and halogenating agents are employed to control the reaction.

Furthermore, this compound serves as a crucial building block in the synthesis of larger macrocycles like porphyrins. In these syntheses, it undergoes acid-catalyzed condensation with aldehydes, such as formaldehyde. nih.govorgsyn.org This reaction is a formal electrophilic substitution where the protonated aldehyde or its equivalent acts as the electrophile, attacking the α-positions of two pyrrole units to link them together, eventually leading to the formation of a porphyrinogen, which is then oxidized to the porphyrin. rsc.orgorgsyn.org

Nucleophilic Addition Reactions of this compound

The electron-rich nature of the pyrrole ring means that this compound itself does not typically undergo nucleophilic addition reactions. Instead, the pyrrole ring acts as a nucleophile in reactions with electrophiles, as seen in electrophilic aromatic substitution. msu.edu

However, nucleophilic reactions become relevant when considering derivatives of this compound or specific reaction pathways. For instance, in the synthesis of complex molecules, a pyrrole anion can act as a nucleophile. A pyrrolomagnesium anion, formed by treating the pyrrole with a Grignard reagent, can participate in nucleophilic addition to an electrophilic center, such as a thiopyridyl ester, which is formally an electrophilic aromatic substitution. rsc.org

More directly, this compound can be used as a nucleophile in substitution reactions with highly electrophilic substrates. It has been employed in nucleophilic aromatic substitution reactions with compounds like 9,10-dichlorooctafluoroanthracene and fluorinated helicenes, where the pyrrole displaces a halogen atom on the electron-deficient aromatic system. nih.govacs.orgnih.gov This reactivity is crucial for synthesizing complex, nitrogen-rich nanostructures. nih.gov

Oxidation and Reduction Reactions of this compound Derivatives

The this compound core and its derivatives can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of this compound derivatives can be controlled to yield specific products. For example, the photo-oxidation of this compound in methanol results in the formation of diethylmaleimide and 3,4-diethyl-5-methoxy-Δ³-pyrrolin-2-one. rsc.org The oxidation of substituted t-butyl pyrrole-2-carboxylates, including the 3,4-diethyl derivative, with o-chloranil in methanol yields 5-methoxypyrrolin-2-one derivatives. core.ac.uk These oxidized products are valuable intermediates for further functionalization. core.ac.uk In the context of porphyrin synthesis, porphyrinogens formed from this compound are readily oxidized to the aromatic porphyrin macrocycle, often just by exposure to air. rsc.org

Reduction: Reduction of the pyrrole ring in this compound derivatives typically leads to the corresponding pyrrolidine. While specific literature on the direct reduction of this compound is sparse, the reduction of the aldehyde groups in 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding di-alcohol, 3,4-diethyl-1H-pyrrole-2,5-dimethanol. Further reduction of acetyl substituents on porphyrin rings (derived from pyrroles) to ethyl groups can be achieved using diborane. orgsyn.org

Functional Group Interconversions on the Pyrrole Ring

The α-positions of this compound are the primary sites for functionalization. Once a group is introduced via electrophilic substitution, it can be further transformed. A common strategy involves the Vilsmeier-Haack formylation to introduce aldehyde groups at C2 and C5. These aldehyde groups are versatile handles for a wide range of subsequent reactions. For example, they can be oxidized to carboxylic acids using agents like potassium permanganate, or reduced to alcohols with sodium borohydride. They also undergo condensation reactions with amines to form Schiff bases, which can be used to construct larger macrocyclic structures. doi.org

Another strategy involves introducing ester groups. For example, ethyl this compound-2-carboxylate is a versatile precursor where the ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated to yield an α-unsubstituted position or used in other transformations. orgsyn.orgresearchgate.net

The ethyl groups at the C3 and C4 positions can also be functionalized, although this is less common than α-position substitution. Under specific conditions, such as on a gold surface at elevated temperatures, the β-ethyl groups can undergo dehydrogenation to form ethenyl (vinyl) groups. diva-portal.org These reactive vinyl groups can then participate in intramolecular cyclization reactions, transforming the this compound unit into an isoindole-like structure. diva-portal.org This type of transformation is particularly relevant in surface science and the synthesis of planar, extended π-systems like phthalocyanines from octaethyl-substituted precursors. diva-portal.org

Substitution Reactions at α-positions (C2 and C5)

Strategies for Regioselective Functionalization of this compound

Controlling the position of functionalization (regioselectivity) is critical in the synthesis of complex molecules from this compound.

Inherent Reactivity : The pyrrole ring's electronics inherently direct electrophiles to the more nucleophilic α-positions (C2 and C5) over the β-positions (C3 and C4). msu.eduresearchgate.net Reactions like the Vilsmeier-Haack formylation are highly regioselective for the α-positions.

Protecting Groups : To achieve substitution at a single α-position or to perform reactions on substituents without affecting the ring, the pyrrole nitrogen is often protected. N-acyl groups (e.g., N-benzoyl) or N-sulfonyl groups can be used, although they reduce the nucleophilicity of the ring. researchgate.netmolaid.com The benzyloxymethyl group is another potential N-protector. researchgate.net Protection of the nitrogen can sometimes alter the selectivity of subsequent reactions. For instance, N-protection was found to eliminate selectivity in the mono-reduction of certain pyrrole dicarboxylates. jst.go.jp

Blocking/Directing Groups : A common strategy is to introduce a removable group at one α-position to direct subsequent substitutions to the other. For example, starting with ethyl this compound-2-carboxylate allows for functionalization at the C5 position. researchgate.net The carboxylate group can then be removed via hydrolysis and decarboxylation to regenerate the C2-unsubstituted pyrrole. orgsyn.org

Stepwise Synthesis : For creating unsymmetrical derivatives, a stepwise approach is necessary. For example, in the synthesis of unsymmetrical porphyrins, a this compound unit can be condensed with a different, pre-functionalized pyrrole-containing fragment, such as benzyl 5-(acetoxymethyl)-4-ethyl-3-methylpyrrole-2-carboxylate, to build up the desired macrocycle piece by piece. google.com Another method for preparing unsymmetrical 3,4-diarylpyrroles involves the selective bromination of β-positions on a protected pyrrole, followed by stepwise Suzuki coupling reactions. researchgate.net

Mentioned Chemical Compounds

Direct Functionalization Challenges and Solutions

The direct functionalization of the this compound core presents a significant challenge in synthetic chemistry. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the α-positions (C2 and C5) due to the higher stability of the resulting cationic intermediate. researchgate.netresearchgate.net This inherent reactivity pattern makes selective functionalization at the β-positions (C3 and C4) or the N-H bond a non-trivial task.

One of the primary challenges is overcoming the strong directing effect of the pyrrole nitrogen and the existing alkyl substituents. Electrophilic attack, a common strategy for introducing new functional groups, almost exclusively occurs at the vacant α-positions. researchgate.net Similarly, metalation reactions, often a prelude to functionalization, also tend to favor the α-carbons. researchgate.net

Despite these challenges, a notable solution for the direct functionalization of this compound is the Vilsmeier-Haack reaction . This method provides a reliable route to introduce formyl groups at the 2 and 5 positions of the pyrrole ring. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to effect formylation. This approach is particularly effective for substituted pyrroles such as this compound, leading to the formation of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with good selectivity. The reaction conditions are generally mild, making it a practical method for introducing valuable aldehyde functionalities, which can then serve as handles for further synthetic transformations.

| Reaction | Reagents | Product | Selectivity | Reference |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride, N,N-dimethylformamide | 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde | 2,5-positions |

This selective diformylation underscores both the challenge and a viable solution in the direct functionalization of this compound: while accessing the β-positions or the ethyl groups directly remains difficult, the predictable reactivity of the α-positions can be harnessed for specific synthetic goals.

Reactivity of this compound in Multi-component Reactions and Cascade Sequences

This compound serves as a valuable building block in multi-component reactions and cascade sequences, primarily for the synthesis of complex macrocyclic structures like porphyrins and their analogues. In these reactions, the pyrrole unit typically acts as a nucleophile, reacting with electrophilic partners to construct larger assemblies in a sequential or one-pot fashion.

A key application of this compound is in the synthesis of octaethylporphyrin (OEP) . In a classic example of a condensation reaction, this compound can be tetramerized with formaldehyde. nih.gov This process, while not a multi-component reaction in the strictest sense, involves a cascade of condensation and cyclization steps to form the porphyrinogen, which is subsequently oxidized to the stable aromatic porphyrin. nih.gov

More intricate cascade sequences involving this compound have been developed for the synthesis of complex heteroaromatic systems. For instance, it has been used in a multi-step synthesis to produce azulene-fused azacoronenes. This synthesis involved an initial nucleophilic aromatic substitution of a polyfluorinated aromatic compound with this compound, followed by an iron(III) chloride-mediated Scholl reaction, which is a cascade of intramolecular Friedel-Crafts-type aryl-aryl couplings to form the final polycyclic aromatic compound. mdpi.com

Furthermore, this compound can participate in condensation reactions with other pyrrolic precursors to form linear polypyrrolic chains, which are crucial intermediates in the synthesis of sapphyrins and other expanded porphyrins. A near-quantitative condensation between this compound and a diformyldipyrromethane has been reported as a key step in a high-yield synthesis of a sapphyrin precursor. google.com

The table below summarizes selected examples of the reactivity of this compound in such reaction sequences.

| Reaction Type | Reactants | Key Intermediate/Product | Significance | Reference |

| Porphyrin Synthesis | This compound, Formaldehyde | Octaethylporphyrin | Synthesis of a fundamental porphyrin model compound | nih.gov |

| Cascade Cyclization (Scholl Reaction) | Derivative of this compound | Azulene-fused azacoronene | Construction of complex polycyclic heteroaromatics | mdpi.com |

| Condensation for Expanded Porphyrins | This compound, Diformyldipyrromethane | Tripyrrane | Efficient synthesis of sapphyrin precursors | google.com |

| Grignard-mediated reaction | This compound, Grignard reagent | Octaethylchlorin | Synthesis of chlorin-type macrocycles | nih.gov |

| Texaphyrin Synthesis | Functionalized this compound derivative | Texaphyrin | Formation of expanded porphyrins for potential medicinal applications | rsc.org |

These examples highlight the utility of this compound not as a substrate for direct functionalization at its ethyl groups, but as a robust C4-building block whose α-positions are strategically employed in elegant cascade and multicomponent strategies to access complex and valuable molecular architectures.

Spectroscopic and Analytical Characterization of 3,4-diethylpyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3,4-diethylpyrrole and its derivatives, offering precise insights into the molecular structure.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For the parent this compound, the spectrum is characterized by distinct signals corresponding to the ethyl groups and the pyrrole ring protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), the methyl protons (CH₃) of the ethyl groups appear as a triplet at approximately 1.16-1.21 ppm. orgsyn.orgnih.gov The methylene protons (CH₂) of the ethyl groups are observed as a quartet around 2.43-2.47 ppm. orgsyn.orgnih.gov The two equivalent protons on the pyrrole ring (α-protons) produce a doublet at about 6.42 ppm, while the N-H proton gives a broad singlet signal around 7.65 ppm. orgsyn.org

Derivatization of the pyrrole ring leads to predictable changes in the ¹H NMR spectrum. For instance, in (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone, the pyrrole α-protons shift to a singlet at 7.00 ppm. nih.gov The ethyl groups exhibit signals at 1.21 ppm (triplet, CH₃) and 2.43 ppm (quartet, CH₂). nih.gov

Table 1: ¹H NMR Data for this compound and Selected Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | CDCl₃ | 7.65 (s, 1H, NH), 6.42 (d, 2H, pyrrole CH), 2.47 (q, 4H, CH₂CH₃), 1.16 (t, 6H, CH₂CH₃) orgsyn.org |

| (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone | CDCl₃ | 7.72 (d, 2H), 7.57 (dd, 1H), 7.50 (dd, 2H), 7.00 (s, 2H), 2.43 (q, 4H), 1.21 (t, 6H) nih.gov |

| Methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate | CDCl₃ | Major isomer: signals for alkyl groups (CH₃, CH₂, OCH₃) overlap, 4.57 (bs, 2H, NH₂), 6.79 (s, 1H, CH) |

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, bs = broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone in CDCl₃, the carbonyl carbon appears at 164.7 ppm. nih.gov The carbons of the phenyl group are observed at 133.8, 131.7, 130.8, 129.2, and 128.3 ppm. nih.gov The pyrrole ring carbons are found at 117.4 ppm, while the ethyl group carbons resonate at 18.4 ppm (CH₂) and 13.4 ppm (CH₃). nih.gov For a nitrated derivative, methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate, complex spectra are observed due to the presence of regioisomers, with signals for the ethyl carbons appearing in the range of 13.96-17.77 ppm.

Table 2: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone | CDCl₃ | 164.7 (C=O), 133.8, 131.7, 130.8, 129.2, 128.3 (Aromatic C), 117.4 (Pyrrole C), 18.4 (CH₂), 13.4 (CH₃) nih.gov |

| Methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate | CDCl₃ | Ethyl carbons (CH₂CH₃) appear at 17.77, 17.68, 17.21, 16.85, 14.24, 14.10, 13.96 ppm |

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a 2D NMR technique that shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for determining the connectivity of different structural fragments within a molecule. mdpi.com For complex derivatives of this compound, such as diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate, a precursor in some syntheses, HMBC is crucial for determining the stereochemistry of double bonds by analyzing the ³J(C,H) coupling constants. znaturforsch.comresearchgate.netznaturforsch.com A coupling constant of 5.4 Hz, for example, is indicative of a cis-relationship between the coupled carbon and proton, confirming an (E)-configuration for the double bond. researchgate.net

13C NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and, through fragmentation patterns, the structure of the compound.

For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 123. orgsyn.org The base peak is observed at m/z 108, corresponding to the loss of a methyl group. orgsyn.org Another significant fragment is seen at m/z 93. orgsyn.org

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For example, the HRMS (CI+) of methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate showed a measured m/z of 278.1134 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 278.1140 for C₁₃H₁₆N₃O₄. Similarly, the HRMS data for bis(5-((3,4-diethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrol-3-yl)methane dihydrobromide confirmed its elemental composition with a found m/z of 412.2626 for the [M-2HBr]⁺ fragment, compared to the calculated value of 412.2627 for C₂₇H₃₂N₄. rsc.org

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Mode | m/z (relative intensity %) |

|---|---|---|

| This compound | EI | 123 (46), 108 (100), 93 (37) orgsyn.org |

| (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone | ESI | Calculated for C₁₅H₁₇NO [M]⁺: 227.3. Found [M+H]⁺: 228.5 nih.gov |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups.

The IR spectrum of a pyrrole-containing compound will show characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. For (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone, the IR spectrum (film) shows a prominent C=O stretching band at 1688 cm⁻¹ due to the benzoyl group. nih.gov It also displays C-H stretching vibrations around 2965 cm⁻¹. nih.gov The region between 1300 and 1400 cm⁻¹ often contains bands related to the pyrrole ring vibrations. nih.gov

Table 4: Key IR Absorption Bands for a this compound Derivative

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone) | Film | 2965 | C-H stretch |

| 1688 | C=O stretch | ||

| 1377, 1317 | Pyrrole ring vibrations | ||

| 717, 668 | Aromatic C-H bending |

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction analysis is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. This method has been applied to several derivatives of this compound, providing detailed insights into their molecular geometry, conformation, and intermolecular interactions in the solid state.

For instance, single-crystal X-ray diffraction was used to characterize 2-amino-3,4-diethylpyrrole derivatives, revealing key structural details. One such derivative was analyzed after being grown from a slow evaporation of a dichloromethane solution under an argon blanket. The analysis of a perethylated hexapyrrolohexaazacoronene (HPHAC), synthesized from this compound, showed a planar structure with close packing due to CH−π interactions between the ethyl groups and the HPHAC core. sci-hub.se

The structures of ribonucleosides, including a pyrrole derivative, have also been elucidated using this technique. nih.gov Furthermore, X-ray diffraction has been instrumental in characterizing complex macrocycles derived from this compound. The analysis of a C2-chiral bisoxazine ligand palladium complex, derived from this compound-2,5-dicarboxylic acid, revealed the formation of two diastereomeric helical dinuclear complexes which co-crystallized. acs.org Similarly, the crystal structure of a tripyrrane-containing porphyrinogen-like macrocycle has been determined. frontierspecialtychemicals.com The technique has also been applied to Schiff base complexes, such as a uranyl(VI) complex formed from a 2:2 condensation product of this compound-2,5-dicarbaldehyde. frontierspecialtychemicals.com

Table 1: Selected X-ray Diffraction Data for this compound Derivatives

| Compound/Derivative | Key Structural Findings | Crystal System / Space Group | Reference |

| Perethylated Hexapyrrolohexaazacoronene (HPHAC) | Planar structure, close packing due to CH−π interactions. | Not specified | sci-hub.se |

| 2-Amino-3,4-diethylpyrrole derivative (Compound 4 ) | Characterized by single crystal X-ray diffraction analysis. | Not specified | |

| Diastereomeric Helical Dinuclear Palladium Complexes (from a C2-chiral bisoxazine ligand) | Cocrystallized in a 1:1 ratio; both isomers possess virtual molecular 2-fold symmetry. | Not specified | acs.org |

| Uranyl(VI) Schiff base complex (from this compound-2,5-dicarbaldehyde) | Characterized by X-ray analysis. | Not specified | frontierspecialtychemicals.com |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for investigating the electronic transitions in molecules and is particularly useful for the characterization of conjugated systems like pyrroles and their derivatives, especially porphyrins. The absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) provide a characteristic fingerprint of the compound.

The UV-vis spectrum of 2,3,7,8,12,13,17,18-octaethylporphyrin, a well-known derivative synthesized from this compound, exhibits a strong Soret band around 400 nm and several weaker Q-bands in the visible region. orgsyn.org For example, in a 95:5 (v/v) mixture of chloroform and methanol, its spectrum shows a Soret band at 398 nm (log ε = 5.20) and Q-bands at 498, 533, 565, and 618 nm. orgsyn.org

Derivatives such as naphtho- and anthra-fused porphyrins, also synthesized using this compound building blocks, display significantly red-shifted spectra due to their extended π-systems. For instance, a naphthoporphyrin derivative in chloroform shows its Soret band at 399 nm and Q-bands extending up to 620 nm. clockss.org Porphyrazine derivatives have also been characterized using UV-Vis spectroscopy in various solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). researchgate.net

Table 2: UV-Visible Absorption Data for Selected this compound Derivatives

| Compound/Derivative | Solvent | λmax (nm) | log ε | Reference |

| 2,3,7,8,12,13,17,18-Octaethylporphyrin | CHCl3-MeOH (95:5 v/v) | 398 | 5.20 | orgsyn.org |

| 498 | 4.10 | orgsyn.org | ||

| 533 | 4.00 | orgsyn.org | ||

| 565 | 3.79 | orgsyn.org | ||

| 618 | 3.68 | orgsyn.org | ||

| 7,8,12,13,17,18-Hexaethyl-22H,24H-naphtho[2,3-b]porphyrin | Chloroform | 399 | 5.14 | clockss.org |

| 498 | 4.08 | clockss.org | ||

| 535 | 4.01 | clockss.org | ||

| 566 | 3.87 | clockss.org | ||

| 620 | 3.71 | clockss.org | ||

| Diethyl pyrrole-3,4-dithiolcarboxylate | Ethanol | 270 | 4.12 (ε=13300) | cdnsciencepub.com |

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool for the purification and analysis of this compound and its derivatives from reaction mixtures. The choice of chromatographic technique depends on the scale of the separation and the properties of the compounds. iipseries.orgadarshcollege.in

Column chromatography is widely used for the preparative purification of these compounds. beilstein-journals.org For example, derivatives of 2-amino-3,4-diethylpyrrole have been purified using column chromatography on silica gel with a gradient eluent of methanol in dichloromethane. In another instance, flash chromatography on silica gel with chloroform as the eluent was used to purify a dihydronaphthoporphyrin. clockss.org

Thin-layer chromatography (TLC) is frequently employed for monitoring the progress of reactions due to its simplicity and speed. adarshcollege.in For more demanding analytical separations and for purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. The purity of sulfanyl porphyrazine derivatives, for example, was confirmed by HPLC before further characterization. researchgate.net Interestingly, some synthetic procedures for derivatives like ethyl this compound-2-carboxylate have been optimized to avoid the need for chromatographic purification on a large scale. researchgate.net

Table 3: Chromatographic Methods for this compound Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Column Chromatography | Silica gel | Methanol in Dichloromethane (gradient) | Purification of methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate | |

| Flash Chromatography | Silica gel | Chloroform | Purification of a dihydroporphyrin | clockss.org |

| Column Chromatography | Silica gel | Not specified | Purification of C–C coupled pyrrole derivatives | beilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Purity confirmation of sulfanyl porphyrazine derivatives | researchgate.net |

Computational Studies on 3,4-diethylpyrrole

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and properties of 3,4-diethylpyrrole and its derivatives. These computational methods allow for the prediction of geometric parameters, electronic structure, and spectroscopic properties.

For instance, DFT calculations have been used to optimize the geometries of various pyrrole-based compounds, including those derived from this compound. sci-hub.se These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. sci-hub.se In a study on a dipyriamethyrin ligand, DFT calculations were used to determine the optimized structures of both the protonated (neutral) and deprotonated (dianionic) forms. sci-hub.se The calculations revealed a saddle-shaped conformation for the neutral ligand, with the dipyrromethene subunits being essentially planar. sci-hub.se

Furthermore, quantum chemical calculations have been applied to understand the electronic properties of these molecules. For example, in a study of nitro-substituted dipyrrolyldiketone BF2 complexes derived from this compound, DFT calculations helped to explain the electron-withdrawing effect of the nitro groups, which was observed as downfield shifts in the 1H NMR signals of the pyrrole NH. mdpi.com

Semi-empirical quantum chemical calculations, such as AM1, have also been utilized in the study of related pyrrole dicarboxylates. lookchem.com While less computationally intensive than DFT, these methods can still provide valuable insights into molecular structure and properties.

The table below summarizes key molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H13N | frontierspecialtychemicals.comscbt.com |

| Molecular Weight | 123.20 g/mol | frontierspecialtychemicals.comscbt.comchemsrc.com |

| Boiling Point | 183.7 ± 9.0 °C at 760 mmHg | chemsrc.com |

| Melting Point | 13 °C | chemsrc.com |

| Flash Point | 66.4 ± 10.0 °C | chemsrc.com |

| Density | 0.9 ± 0.1 g/cm3 | chemsrc.com |

| LogP | 2.73 | chemsrc.com |

Mechanistic Investigations of Reactions Involving this compound

Computational studies have been crucial in elucidating the mechanisms of various reactions involving this compound and its derivatives. These investigations provide a detailed picture of reaction pathways, transition states, and the role of intermediates.

One significant area of study is the Vilsmeier-Haack formylation of this compound to produce 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. The mechanism involves the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3) to form the chloroiminium ion intermediate. This intermediate then acts as an electrophile, attacking the electron-rich α-positions (2 and 5) of the pyrrole ring. The electron-donating ethyl groups at the 3 and 4 positions facilitate this electrophilic substitution. Subsequent hydrolysis yields the desired dicarbaldehyde.

The co-oligomerization of pyrrole with formaldehyde to form porphyrinogen has also been a subject of mechanistic investigation using DFT. acs.orgresearchgate.net These studies have constructed free-energy maps to evaluate the thermodynamics and kinetics of the elementary reaction steps. acs.orgresearchgate.net Under neutral conditions, the addition of formaldehyde to the pyrrole nitrogen is kinetically favored but thermodynamically reversible. researchgate.net The more favorable pathway involves the addition of formaldehyde to the ortho-carbon of pyrrole, leading to the formation of dipyrromethane via an azafulvene intermediate. researchgate.net

Furthermore, computational studies have shed light on the nitration of dipyrrolyldiketone BF2 complexes derived from this compound. mdpi.com This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. mdpi.com DFT calculations have also been employed to understand the surface-assisted formation of phthalocyanine monomers from tetra-azaporphyrins derived from this compound units on a gold surface. tesisenred.net These calculations investigated the monomer electrocyclization and the initial dimerization process. tesisenred.net

Thermodynamic and Kinetic Analyses of this compound Transformations

Thermodynamic and kinetic analyses using computational methods provide quantitative insights into the feasibility and rates of chemical reactions involving this compound. These studies are essential for understanding reaction outcomes and optimizing reaction conditions.

In the computational study of the co-oligomerization of pyrrole and formaldehyde, it was found that under acidic conditions, azafulvene intermediates are significantly stabilized thermodynamically. acs.org Kinetically, the presence of an acid catalyst, such as formic acid, lowers the energy barriers for the crucial C-C bond formation steps that lead to porphyrinogen. acs.org This demonstrates how computational analysis can reveal the role of catalysts in altering both the thermodynamic and kinetic landscape of a reaction.